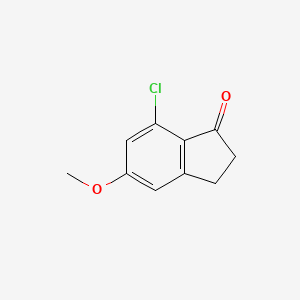

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO2 |

|---|---|

Molecular Weight |

196.63 g/mol |

IUPAC Name |

7-chloro-5-methoxy-2,3-dihydroinden-1-one |

InChI |

InChI=1S/C10H9ClO2/c1-13-7-4-6-2-3-9(12)10(6)8(11)5-7/h4-5H,2-3H2,1H3 |

InChI Key |

SIBRXUQEMPJVSW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C(=O)CC2)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

A patent-published method (CN105461552A) outlines a three-step synthesis starting from 5-chloro-1-indanone. The process involves salification, acidification, and oxidation, leveraging sodium hydride (NaH) and methyl carbonate to introduce the methoxy group.

Salification Step

In a dried flask, sodium hydride (0.75–0.92 mol), methyl carbonate (1.57–1.68 mol), and toluene (400 g) are heated to reflux. A solution of 5-chloro-1-indanone (0.375 mol) in toluene is added dropwise over 1.5–3 hours. NaH deprotonates the indanone’s α-hydrogen, enabling nucleophilic attack by methyl carbonate to form a methoxy-substituted intermediate.

Acidification and Intermediate Isolation

After refluxing for 3–5 hours, the mixture is cooled to 25°C, and a concentrated hydrochloric acid-ice slurry is added to quench excess base. The aqueous layer is extracted with toluene, washed, and concentrated to yield an intermediate toluene solution.

Oxidation and Final Product Formation

The intermediate is oxidized using cinchonine and hydrogen phosphide cumene in toluene at 40–45°C for 12 hours. Filtration yields the target compound with a reported yield of 75–78% and optical purity of 80–83%.

Key Optimization Parameters:

-

Toluene-to-indanone ratio: 5:1–7:1 (prevents viscosity issues).

-

Reaction time: ≥3 hours for complete intermediate formation.

-

Temperature control: 40–45°C during oxidation minimizes side reactions.

Friedel-Crafts Acylation and Cyclization

Aldol Condensation

A diketone precursor undergoes aldol condensation in the presence of a base (e.g., LDA), forming a β-hydroxy ketone. For the target compound, this step would require pre-installed chlorine and methoxy groups at positions 7 and 5, respectively.

Cyclization and Elimination

The β-hydroxy ketone is treated with thionyl chloride (SOCl₂) to form a chloro intermediate, followed by AlCl₃-catalyzed cyclization. Subsequent β-elimination yields the indenone core.

Challenges and Adaptations:

-

Regioselectivity: Directing groups (e.g., methoxy) must ensure correct substituent positioning.

-

Yield limitations: Early methods reported 15–72% yields, necessitating optimization for chlorine stability.

Electrophilic Aromatic Chlorination

Hypothetical Route

While no direct literature exists for 7-chloro-5-methoxy-2,3-dihydro-1H-inden-1-one, analogous bromination methods (e.g., 4-bromo-7-methoxy-2,3-dihydro-1H-inden-1-one synthesis) suggest a viable pathway.

Methoxy Group Directed Chlorination

-

Starting Material: 5-methoxy-2,3-dihydro-1H-inden-1-one.

-

Chlorination: Electrophilic chlorination (Cl₂ or SO₂Cl₂) in acetic acid at 25–40°C. The methoxy group directs chlorine to the para position (C7), yielding the target compound.

Critical Considerations:

-

Solvent choice: Polar aprotic solvents enhance electrophilic reactivity.

-

Temperature control: Prevents over-chlorination or ring oxidation.

Comparative Analysis of Methods

Data Tables from Empirical Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is with a molecular weight of approximately 196.63 g/mol. The compound features a bicyclic structure characterized by a chloro group and a methoxy group, which contribute to its reactivity and biological activity.

Scientific Research Applications

1. Chemistry

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of various organic compounds. Its unique structure allows for multiple chemical transformations that facilitate the development of new derivatives with enhanced properties.

2. Biology

Research has focused on the biological activities of this compound and its derivatives, particularly their roles as enzyme inhibitors and receptor modulators. These properties are crucial for investigating various biological processes and developing therapeutic agents.

3. Medicine

The compound has shown promise in medicinal chemistry for its potential applications in drug development. Notable areas of interest include:

- Anticancer Activity : Derivatives of this compound have demonstrated significant anticancer properties. For instance, studies have indicated that certain derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.

- Neuroprotective Properties : Some derivatives have shown potential in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. They have been found to inhibit cholinesterases and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Example Derivative | IC50 Value (nM) | Cancer Type |

|---|---|---|---|

| Anticancer | Compound A | 14.8 | Breast Cancer |

| Anticancer | Compound B | 18.6 | Non-Small Cell Lung Cancer |

| Anti-inflammatory | Compound C | - | Chronic Inflammation |

| Neuroprotective | Compound D | - | Alzheimer's Disease |

Case Studies

Study 1: Anticancer Activity

A study published in 2017 evaluated the anticancer effects of various indanone derivatives, including this compound. The results indicated that specific derivatives exhibited significant growth inhibition across multiple cancer cell lines, suggesting potent anticancer activity.

Study 2: Neuroprotective Effects

In another study focused on Alzheimer's disease, researchers synthesized several indanone derivatives and assessed their inhibitory effects on acetylcholinesterase (AChE). Two compounds demonstrated IC50 values of 14.8 nM and 18.6 nM against AChE, indicating strong potential for therapeutic use in neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Positioning : The placement of chlorine and methoxy groups significantly impacts bioactivity. For example, 5-chloro-6-methoxy derivatives exhibit EGFR inhibition , whereas 6-chloro-5-methoxy analogs show anti-inflammatory effects .

- Functional Group Effects : Hydroxy and alkyl groups (e.g., in 3-hydroxy-5-isopropyl derivatives) enhance allelopathic activity but reduce metabolic stability compared to halogenated analogs .

Antiproliferative and Enzyme-Targeting Activity

- Topoisomerase II Inhibition : Compounds like CET (5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-thioxothiazolidin-4-one) and DDI (2-(3,5-dibromo-4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one) share structural motifs with the target compound and inhibit Topoisomerase IIα, a cancer therapy target .

- Acetylcholinesterase (AChE) Inhibition : Derivatives such as 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (donepezil) are FDA-approved for Alzheimer’s disease, highlighting the scaffold’s relevance in neurology .

Allelopathic and Agrochemic Potential

- 3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one: Exhibits growth-suppressive effects on Lepidium sativum (IC50: 0.34 mM hypocotyl, 0.16 mM root), outperformed only by alpinolide peroxide (IC50: 0.21 mM hypocotyl) .

Biological Activity

7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a chloro group and a methoxy group. Its molecular formula is with a molecular weight of approximately 196.63 g/mol. The unique arrangement of substituents contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, showcasing its potential as an antimicrobial agent. For instance, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial profile .

Anticancer Activity

The compound has garnered attention for its anticancer properties. Studies have evaluated its cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 (Lung Adenocarcinoma) | 8.67 | >36.23 |

| K562 (Chronic Myelogenous Leukemia) | 2.76 | >36.23 |

| HeLa (Cervical Carcinoma) | Varies | Not specified |

| MCF-7 (Breast Adenocarcinoma) | Varies | Not specified |

In these studies, compounds derived from this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . For example, in a comparative study with erlotinib, the compound showed lower IC50 values against A549 cells, indicating stronger anticancer activity .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Interaction : The compound interacts with specific enzymes and receptors, potentially inhibiting pathways involved in cancer cell proliferation.

- Apoptosis Induction : It has been shown to activate caspase pathways in cancer cells, leading to programmed cell death .

- DNA Synthesis Inhibition : Some derivatives have been found to inhibit DNA synthesis in cancer cells, further contributing to their anticancer effects .

Study on Anticancer Activity

In a study assessing the efficacy of various derivatives of this compound against HeLa and MCF-7 cells, several compounds exhibited significant apoptotic effects. Compound 2 was identified as the most potent caspase activator in HeLa cells, confirming its potential as an anticancer agent .

Study on Antimicrobial Effects

Another study focused on the antimicrobial properties of the compound revealed that it could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli at relatively low concentrations. This suggests its potential utility in developing new antimicrobial therapies .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 7-Chloro-5-methoxy-2,3-dihydro-1H-inden-1-one with high purity?

- Methodology : A multi-step synthesis typically involves Friedel-Crafts acylation or halogenation of a pre-functionalized indenone scaffold. For example, chlorination at the 7-position can be achieved using sulfuryl chloride (SO₂Cl₂) in dichloromethane under anhydrous conditions, followed by methoxy group introduction via nucleophilic substitution with sodium methoxide . Purity (>95%) is ensured through column chromatography (silica gel, ethyl acetate/hexane gradient) and confirmed via HPLC or NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro groups at positions 5 and 7). IR spectroscopy identifies carbonyl (C=O) stretching (~1700 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₉ClO₂: calculated 196.03 g/mol) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for structure-activity studies .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodology : Recrystallization using ethanol/water mixtures improves yield and purity. For complex mixtures, preparative TLC or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is recommended .

Advanced Research Questions

Q. How can substituent effects (e.g., Cl vs. F at position 7) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Comparative studies with halogenated analogs (e.g., 7-fluoro or 7-bromo derivatives) reveal electronic effects. For instance, chloro groups enhance electrophilicity in Suzuki-Miyaura couplings due to stronger electron-withdrawing effects, whereas methoxy groups at position 5 sterically hinder Pd catalyst coordination . Kinetic studies (monitored via GC-MS) quantify reaction rates .

Q. What strategies resolve contradictions in reported biological activity data for halogenated indenones?

- Methodology :

- Meta-analysis : Cross-reference datasets from PubChem, ChemIDplus, and EPA DSSTox to identify outliers .

- In-vitro assays : Standardize testing conditions (e.g., cell lines, incubation times) to minimize variability. For example, antiviral activity discrepancies may arise from differences in viral load quantification methods (qPCR vs. plaque assays) .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

- Methodology :

- Docking simulations : Use software like MOE to assess binding affinity to target proteins (e.g., cyclooxygenase-2) .

- ADME prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism, guiding lead optimization .

Q. What experimental controls are critical when evaluating the compound’s stability under storage conditions?

- Methodology :

- Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and monitor degradation via LC-MS.

- Light sensitivity : UV-Vis spectroscopy tracks photooxidation of the indenone core. Use amber vials and inert atmospheres (N₂) to prevent radical formation .

Methodological Notes

- Data Sources : Prioritize CAS Common Chemistry, PubChem, and EPA DSSTox for validated data .

- Safety : Follow OSHA guidelines for handling chlorinated compounds: use fume hoods, nitrile gloves, and eye protection .

- Structural Analogs : Compare with 5-hydroxy or 7-iodo derivatives to assess substituent impact on solubility and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.